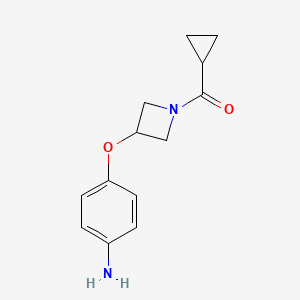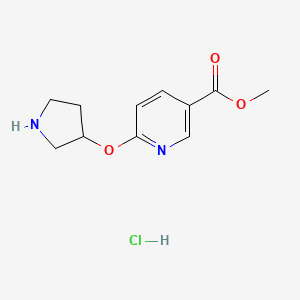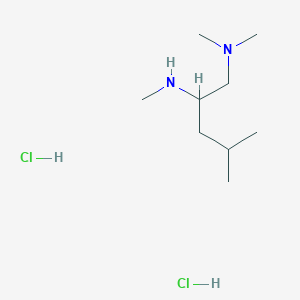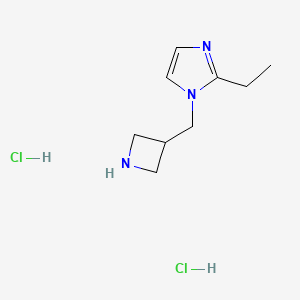![molecular formula C8H12N2O5 B1473254 Oxalato de 2,6-Diazaspiro[3.4]octan-7-ona CAS No. 1588440-97-4](/img/structure/B1473254.png)
Oxalato de 2,6-Diazaspiro[3.4]octan-7-ona
Descripción general
Descripción
2,6-Diazaspiro[3.4]octan-7-one oxalate is a useful research compound. Its molecular formula is C8H12N2O5 and its molecular weight is 216.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Diazaspiro[3.4]octan-7-one oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Diazaspiro[3.4]octan-7-one oxalate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antagonista del receptor sigma-1
El compuesto se ha identificado como un potente antagonista del receptor sigma-1 (σ1R) . Se ha demostrado que mejora significativamente el efecto antinociceptivo de la morfina y rescata la tolerancia analgésica inducida por la morfina . Esto sugiere que el antagonismo del σ1R podría ser una estrategia prometedora para desarrollar nuevos analgésicos .
Gestión del dolor
Se ha informado que los antagonistas del σ1R, incluido el “oxalato de 2,6-Diazaspiro[3.4]octan-7-ona”, mejoran sinérgicamente el efecto analgésico de los agonistas del receptor opioide mu (MOR) sin amplificar los efectos adversos . Esto lo convierte en un candidato potencial para el manejo del dolor .
Agente antituberculoso
Se ha encontrado que el compuesto tiene una potente actividad antituberculosa . Un estudio demostró que una variante del compuesto mostró una concentración inhibitoria mínima de 0.016 μg/mL contra Mycobacterium tuberculosis H37Rv . Esto sugiere que podría ser un posible líder para el desarrollo de medicamentos antituberculosos .
Síntesis orientada a la diversidad
El compuesto se ha utilizado como un bloque de construcción en la síntesis orientada a la diversidad . Permite la exploración de diversas variantes de la periferia molecular, incluidos varios sustituyentes de azol .
Inhibidor de la proteína de la cápsula del virus de la hepatitis B
El compuesto se ha reportado como un posible inhibidor de la proteína de la cápsula del virus de la hepatitis B . Esto sugiere su posible uso en el tratamiento de la hepatitis B .
Inhibidor de la interacción Menin-MLL1
El compuesto se ha identificado como un posible inhibidor de la interacción Menin-MLL1 . Esto sugiere su posible uso en el tratamiento del cáncer .
Modulador de la señalización MAP y PI3K
El compuesto se ha reportado como un posible modulador de la señalización MAP y PI3K . Esto sugiere su posible uso en el tratamiento de enfermedades relacionadas con estas vías de señalización .
Antagonista selectivo del receptor de dopamina D3
El compuesto se ha identificado como un posible antagonista selectivo del receptor de dopamina D3 . Esto sugiere su posible uso en el tratamiento de enfermedades relacionadas con la señalización de dopamina .
Análisis Bioquímico
Biochemical Properties
2,6-Diazaspiro[3.4]octan-7-one oxalate plays a significant role in biochemical reactions, particularly in its interaction with the sigma-1 receptor (σ1R). The sigma-1 receptor is a chaperone protein involved in various cellular processes, including modulation of ion channels and receptors. 2,6-Diazaspiro[3.4]octan-7-one oxalate acts as an antagonist to this receptor, thereby inhibiting its activity. This interaction enhances the antinociceptive effect of mu opioid receptor (MOR) agonists, such as morphine, without amplifying adverse effects .
Cellular Effects
The effects of 2,6-Diazaspiro[3.4]octan-7-one oxalate on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, its antagonistic action on the sigma-1 receptor leads to enhanced analgesic effects and the prevention of morphine tolerance. This modulation of cell signaling pathways can result in altered gene expression and changes in cellular metabolism, contributing to its therapeutic potential .
Molecular Mechanism
At the molecular level, 2,6-Diazaspiro[3.4]octan-7-one oxalate exerts its effects through binding interactions with the sigma-1 receptor. By acting as an antagonist, it inhibits the receptor’s activity, which in turn affects downstream signaling pathways. This inhibition can lead to enzyme inhibition or activation and changes in gene expression, ultimately resulting in enhanced analgesic effects and the prevention of opioid tolerance .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Diazaspiro[3.4]octan-7-one oxalate have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that 2,6-Diazaspiro[3.4]octan-7-one oxalate remains stable under controlled conditions, maintaining its efficacy in enhancing analgesic effects and preventing morphine tolerance over extended periods .
Dosage Effects in Animal Models
The effects of 2,6-Diazaspiro[3.4]octan-7-one oxalate vary with different dosages in animal models. At lower doses, the compound effectively enhances the analgesic effects of morphine without significant adverse effects. At higher doses, there may be threshold effects, including potential toxicity or adverse reactions. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing risks .
Metabolic Pathways
2,6-Diazaspiro[3.4]octan-7-one oxalate is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s interaction with the sigma-1 receptor plays a pivotal role in its metabolic effects, affecting metabolic flux and metabolite levels. Understanding these pathways is essential for optimizing its therapeutic applications .
Transport and Distribution
Within cells and tissues, 2,6-Diazaspiro[3.4]octan-7-one oxalate is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, which are critical for its efficacy. The compound’s ability to reach target sites within the body is essential for its therapeutic effects .
Subcellular Localization
The subcellular localization of 2,6-Diazaspiro[3.4]octan-7-one oxalate is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These factors influence its interactions with biomolecules and its overall efficacy in modulating cellular processes .
Propiedades
IUPAC Name |
2,6-diazaspiro[3.4]octan-7-one;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.C2H2O4/c9-5-1-6(4-8-5)2-7-3-6;3-1(4)2(5)6/h7H,1-4H2,(H,8,9);(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWNGIQBMCOERR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NCC12CNC2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1588440-97-4 | |
| Record name | 2,6-Diazaspiro[3.4]octan-7-one, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1588440-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dispiro[3.1.3(6).1(4)]decan-2-amine hydrochloride](/img/structure/B1473174.png)












